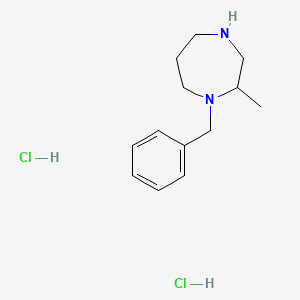

1-Benzyl-2-methyl-1,4-diazepane dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-2-methyl-1,4-diazepane dihydrochloride is a chemical compound with the CAS Number: 2230799-77-4 . It has a molecular weight of 277.24 and is typically stored at 4 degrees Celsius . The compound is in powder form .

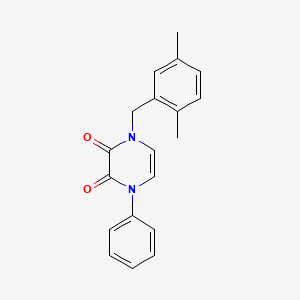

Molecular Structure Analysis

The IUPAC Name of the compound is this compound . The InChI Code is 1S/C13H20N2.2ClH/c1-12-10-14-8-5-9-15 (12)11-13-6-3-2-4-7-13;;/h2-4,6-7,12,14H,5,8-11H2,1H3;2*1H . The molecular weight of the compound is 192.30 g/mol .Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 277.24 and is typically stored at 4 degrees Celsius . The compound’s InChI Code is 1S/C13H20N2.2ClH/c1-12-10-14-8-5-9-15 (12)11-13-6-3-2-4-7-13;;/h2-4,6-7,12,14H,5,8-11H2,1H3;2*1H .科学的研究の応用

Synthesis and Chemical Properties

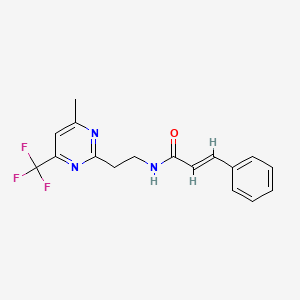

Chiral-Pool Synthesis and Receptor Ligand Applications : 1-Benzyl-2-methyl-1,4-diazepane dihydrochloride is synthesized from amino acids, resulting in various substituents. This synthesis is key for creating σ1 receptor ligands, used in pharmacology for their potential in cognition enhancement without severe toxic effects (Fanter et al., 2017).

Microwave-Assisted Synthesis : An efficient access to 1,4-diazepane derivatives, including 1-Benzyl-2-methyl-1,4-diazepane, is achieved through microwave-assisted synthesis. This method yields 1,4-diazepanes rapidly and in good quantities (Wlodarczyk et al., 2007).

Efflux Pump Inhibition in Bacteria : Research shows that 1-Benzyl-1,4-diazepane can act as an efflux pump inhibitor in Escherichia coli, reducing bacterial resistance to antibiotics. This finding could have implications for developing new antibacterial strategies (Casalone et al., 2020).

Biological and Pharmacological Applications

Olefin Epoxidation Catalyst : This compound plays a role in the epoxidation of olefins when used as part of manganese(III) complexes. The Lewis basicity of ligands on reactivity is a key factor in this process, indicating potential applications in chemical synthesis (Sankaralingam & Palaniandavar, 2014).

Anticancer Agent Research : Novel 1,4-diazepane derivatives are being explored for their potential as anticancer agents. This research is crucial for the development of new therapeutic strategies against various cancer types (Teimoori et al., 2011).

Safety and Hazards

作用機序

Target of Action

The primary targets of 1-Benzyl-2-methyl-1,4-diazepane dihydrochloride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Action Environment

Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s activity .

特性

IUPAC Name |

1-benzyl-2-methyl-1,4-diazepane;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c1-12-10-14-8-5-9-15(12)11-13-6-3-2-4-7-13;;/h2-4,6-7,12,14H,5,8-11H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOQSVPYAOGOQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCCN1CC2=CC=CC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate](/img/structure/B2375790.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzamide](/img/structure/B2375796.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2375805.png)

amino}acetamide](/img/structure/B2375812.png)